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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies
establishing the efficacy of TNO155, a potent and selective allosteric inhibitor of the SHP2

protein tyrosine phosphatase. The data herein summarizes key findings from foundational

preclinical research, offering insights into its mechanism of action, therapeutic potential in

various cancer models, and synergistic effects when combined with other targeted agents.

Core Efficacy Data: A Quantitative Summary

The following tables present a structured summary of the quantitative data from in vitro studies

of TNO155, facilitating a clear comparison of its activity across different cancer contexts and in

combination with other inhibitors.

Cell Line Cancer Type TNO155 IC50 (pM) Notes
Esophageal ] ]
5-day cell proliferation
KYSE520 Squamous Cell 0.100
) assay.[1]
Carcinoma
IC50 values
] ) Oral Squamous Cell determined for 21
Various OSCC Lines 0.39-211.1
Carcinoma OSCC cell lines via
MTT assay.[2]
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Table 1: Single-Agent Activity of TNO155 in Cancer Cell Lines. This table highlights the half-
maximal inhibitory concentration (IC50) of TNO155 as a single agent in various cancer cell
lines, demonstrating its range of potency.

Combination Cancer Model Effect

Combination benefit observed,
TNO155 + Nazartinib (EGFRI) EGFR-mutant lung cancer with sustained ERK inhibition.

[3]141(5]

Synergistic effect by blocking
BRAFV600E colorectal cancer  ERK feedback activation.[3][4]

TNO155 + BRAF & MEK

inhibitors
[5]
Enhanced efficacy by blocking
TNO155 + KRASG12C feedback activation of wild-
S KRASG12C cancer cells
inhibitors type KRAS or other RAS
isoforms.[3][4][5]
Combination benefit
TNO155 + Ribociclib Lung and colorectal cancer demonstrated in a large panel
(CDK4/6i) xenografts of patient-derived xenografts.
[31[4]
TNO155 + Everolimus (mTOR Oral Squamous Cell Synergistic interaction
inhibitor) Carcinoma observed.[2]
o ) Lorlatinib-resistant ALK- Resensitization to lorlatinib
TNO155 + Lorlatinib (ALKi)
F1174L neuroblastoma cells was observed.[6][7]

Table 2: In Vitro Combination Efficacy of TNO155. This table summarizes the outcomes of
combining TNO155 with other targeted therapies, showcasing its potential to overcome
resistance and enhance therapeutic responses.

Key Signhaling Pathways and Mechanisms of Action

TNO155 functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine
phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1][8] By binding to a
tunnel-like pocket in SHP2, TNO155 stabilizes the enzyme in an inactive conformation. This
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prevents the dephosphorylation of its target proteins, thereby attenuating downstream signaling
cascades that are often hyperactivated in cancer.
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Figure 1: TNO155 Mechanism of Action. This diagram illustrates how TNO155 inhibits SHP2,
thereby blocking the downstream RAS-MAPK signaling pathway that drives cell proliferation
and survival.

A key observation in several preclinical models is that targeted therapies, such as EGFR or
BRAF inhibitors, can lead to the feedback activation of RTK signaling, which limits their
efficacy. TNO155 has been shown to effectively block this feedback loop, providing a strong
rationale for its use in combination therapies.[3][4]
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Figure 2: TNO155 Overcomes Feedback Activation. This diagram depicts the logical
relationship where targeted therapies can induce feedback activation of RTKs, which is
effectively blocked by the addition of TNO155.

Detailed Experimental Protocols
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To ensure the reproducibility and clear understanding of the presented data, the following
sections detail the methodologies for the key in vitro experiments.

Cell Proliferation Assay

o Objective: To determine the effect of TNO155, alone or in combination, on the viability and
growth of cancer cells.

o Methodology:

o Cell Seeding: Cancer cell lines (e.g., PC-9, HCC827, NCI-H2122) were seeded in 96-well
plates at a predetermined density and allowed to adhere overnight.

o Drug Treatment: Cells were treated with a dose range of TNO155 and/or other inhibitors
(e.g., nazartinib, erlotinib). A DMSO-treated control was included.

o Incubation: The treated cells were incubated for a period of 5 to 6 days.[1][3]

o Viability Assessment: Cell viability was measured using a commercially available assay,
such as the MTT assay or CellTiter-Glo.

o Data Analysis: The results were normalized to the DMSO-treated control cells, and IC50
values were calculated using non-linear regression analysis.
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Figure 3: Cell Proliferation Assay Workflow. A step-by-step diagram outlining the experimental
protocol for assessing the impact of TNO155 on cancer cell viability.

Immunoblotting

o Objective: To assess the effect of TNO155 on the phosphorylation status of key proteins in
the SHP2 signaling pathway.

o Methodology:
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o Cell Treatment: Cancer cells were treated with TNO155, other inhibitors, or combinations
for specified durations (e.g., 1, 2, 24, or 48 hours).[2][4]

o Cell Lysis: Following treatment, cells were washed and lysed to extract total protein.

o Protein Quantification: The concentration of protein in each lysate was determined using a
standard method (e.g., BCA assay).

o SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose
or PVDF membrane.

o Antibody Incubation: Membranes were blocked and then incubated with primary
antibodies specific for phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-
MEK, MEK).

o Detection: After incubation with a secondary antibody conjugated to horseradish
peroxidase, the protein bands were visualized using an enhanced chemiluminescence
(ECL) detection system.

o Analysis: The intensity of the bands corresponding to phosphorylated proteins was
compared to that of the total protein to determine the extent of pathway inhibition. For
instance, in OSCC cell lines, TNO155 was shown to cause a dose-dependent suppression
of p-ERK and p-MEK.[2] In KRAS G12C mutant cells, immunoblotting was used to
observe the mobility shift of KRAS, indicating covalent binding of the inhibitor, and to
assess the levels of p-ERK.[4][9]

This guide provides a foundational understanding of the early in vitro efficacy of TNO155. The
presented data and experimental workflows underscore its potential as a targeted cancer
therapy, particularly in combination with other agents to overcome resistance and improve
patient outcomes. Further research continues to explore the full therapeutic utility of this
promising SHP2 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11550046/
https://www.researchgate.net/publication/347379735_Combinations_with_Allosteric_SHP2_Inhibitor_TNO155_to_Block_Receptor_Tyrosine_Kinase_Signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC11550046/
https://www.researchgate.net/publication/347379735_Combinations_with_Allosteric_SHP2_Inhibitor_TNO155_to_Block_Receptor_Tyrosine_Kinase_Signaling
https://www.researchgate.net/figure/TNO155-enhances-the-efficacy-of-KRASG12C-inhibitors-against-KRASG12C-lung-and-colorectal_fig3_347379735
https://www.benchchem.com/product/b12388713?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. medchemexpress.com [medchemexpress.com]

2. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell
carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]
4. researchgate.net [researchgate.net]

5. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase
Signaling - PubMed [pubmed.ncbi.nim.nih.gov]

6. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK
Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nim.nih.gov]

7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK
Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nim.nih.gov]

8. researchgate.net [researchgate.net]
9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [TNO155: An In-Depth Technical Guide to Early In Vitro
Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388713#early-in-vitro-studies-of-tno155-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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